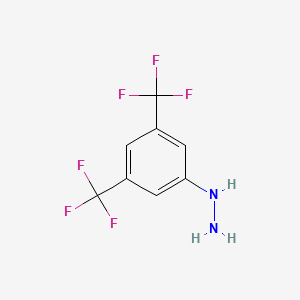

3,5-Bis(trifluoromethyl)phenylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15/h1-3,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULWACKZBGBRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335106 | |

| Record name | 3,5-Bis(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-35-1 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886-35-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Bis(trifluoromethyl)phenylhydrazine chemical properties

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylhydrazine: Properties, Reactivity, and Applications

Introduction

This compound is a substituted aromatic hydrazine that has emerged as a pivotal building block in modern synthetic and medicinal chemistry. Its unique structural features, dominated by the presence of two electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring, impart distinct chemical properties that are highly sought after in drug development and materials science. The CF₃ groups are known to enhance key pharmacokinetic and pharmacodynamic properties of bioactive molecules, including metabolic stability, lipophilicity, and binding affinity.[1]

This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthetic utility, core reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in synthesis. The compound is typically a white to yellow crystalline solid at room temperature.[2][3] The dual trifluoromethyl substituents significantly influence its electronic properties and solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆F₆N₂ | [4][5][6] |

| Molecular Weight | 244.14 g/mol | [4][5][6] |

| Appearance | White to yellow crystalline solid | [2][3] |

| Melting Point | 80 °C | [3][7] |

| Boiling Point | 196.5 ± 40.0 °C (Predicted) | [3][7] |

| Solubility | Sparingly soluble in water | [3][8] |

| pKa | 4.10 ± 0.10 (Predicted) | [3][7] |

| CAS Number | 886-35-1 | [2][4][6] |

Synthesis and Availability

While commercially available from various chemical suppliers for research and development purposes, understanding its synthesis provides valuable context.[9][10] The synthesis of phenylhydrazines, in general, is a well-established process in organic chemistry. A common industrial method involves the diazotization of a corresponding aniline followed by a reduction step. In this case, 3,5-bis(trifluoromethyl)aniline would serve as the precursor.

The general workflow involves reacting the aniline with sodium nitrite in the presence of a strong acid (like HCl) to form a diazonium salt. This intermediate is then reduced, typically using sodium sulfite, to yield the target phenylhydrazine.[11]

Caption: General synthesis of phenylhydrazines.

Core Reactivity and Synthetic Utility

The reactivity of this compound is primarily centered around the nucleophilic hydrazine moiety (-NHNH₂). This functional group enables several powerful chemical transformations.

Condensation with Carbonyl Compounds

A cornerstone reaction of hydrazines is their acid-catalyzed condensation with aldehydes and ketones to form stable hydrazone adducts.[12] The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule. This reaction is fundamental for creating C=N bonds and serves as a gateway to more complex heterocyclic systems.

Caption: Formation of a hydrazone.

Synthesis of Heterocycles: Pyrazoles

This hydrazine is a key precursor for synthesizing substituted pyrazoles, a class of heterocyclic compounds with significant biological activity. Research has demonstrated a synthetic route where this compound is reacted with a diketone or a related intermediate. For instance, a hydrazone formed from 3',5'-bis(trifluoromethyl)acetophenone can be treated with the Vilsmeier-Haack reagent (a source of DMF and POCl₃) to construct the pyrazole ring.[13] Such pyrazole derivatives have shown potent activity against drug-resistant bacteria.[1][13]

Caption: Pyrazole synthesis workflow.

Fischer Indole Synthesis

Phenylhydrazines are the eponymous reagents in the Fischer indole synthesis, a classic and versatile method for preparing indoles.[11] While specific examples for this compound are less common in introductory literature, its structure is amenable to this reaction. The process involves reacting the hydrazine with an aldehyde or ketone under acidic conditions to form a hydrazone, which then rearranges via a[14][14]-sigmatropic shift to ultimately yield the indole core, a privileged scaffold in medicinal chemistry.

Applications in Drug Discovery and Research

The strategic placement of two CF₃ groups makes this hydrazine an attractive building block for developing new therapeutic agents.

-

Antimicrobial Agents: As previously mentioned, pyrazole derivatives synthesized from this compound have demonstrated significant antimicrobial activity.[1] Specifically, certain compounds show broad activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some leads being potent against MRSA persisters and biofilms.[1]

-

Cancer Research: The bis(trifluoromethyl)phenyl moiety is explored in various scaffolds for anticancer activity. While not a direct application of the hydrazine itself, related structures such as 1,3,5-triazine derivatives are being investigated as inhibitors of key signaling pathways in cancer, like the PI3K/mTOR pathway.[15] The physicochemical properties imparted by the CF₃ groups are valuable in designing potent and selective enzyme inhibitors.

-

Analytical Chemistry: The reactivity of the hydrazine group with carbonyls allows for its use as a derivatization agent. It has been used to measure the concentration of formaldehyde, reacting with it to form a stable, quantifiable derivative.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. It is classified as hazardous and necessitates adherence to strict safety protocols.

| Safety Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [2][14] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][4][14] |

Handling Procedures:

-

Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][16]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][16]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[2]

Storage:

-

Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2][8][16]

-

Keep the container tightly closed to prevent moisture ingress.[2][8][16]

-

For long-term stability, storage in a freezer under an inert atmosphere is recommended.[3][7]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block that empowers chemists to access novel molecular architectures with enhanced biological properties. Its well-defined reactivity, centered on the hydrazine functional group, provides reliable pathways to valuable heterocyclic systems like pyrazoles and indoles. The dual trifluoromethyl groups confer advantageous physicochemical properties, making this compound a highly valuable tool in the ongoing search for new and effective therapeutic agents, particularly in the fight against drug-resistant pathogens. Proper understanding of its properties, reactivity, and safety is essential for its effective and responsible use in the laboratory.

References

- 3,5-Bis(trifluoromethyl)

- This compound CAS#: 886-35-1. ChemicalBook.

- 3,5-Bis(trifluoromethyl)

- [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901. PubChem.

- This compound hydrochloride | 502496-23-3. Sigma-Aldrich.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.

- 3,5-Bis(trifluoromethyl)phenyl hydrazine | 886-35-1 | FB85387. Biosynth.

- 3,5-Bis(trifluoromethyl)phenyl hydrazine hydrochloride | CAS: 502496-23-3. FINETECH INDUSTRY LIMITED.

- This compound | 886-35-1. Benchchem.

- SAFETY D

- This compound | CAS 886-35-1. Santa Cruz Biotechnology.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PubMed Central.

- This compound. ChemicalBook.

- This compound hydrochloride CAS NO.502496-23-3. Fredchem.

- This compound hydrochloride. Oakwood Chemical.

- This compound, 97%, Thermo Scientific 5 g. Fisher Scientific.

- Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (2021). MDPI.

- Phenylhydrazine. Wikipedia.

- Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. (2021). PubMed.

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound CAS#: 886-35-1 [m.chemicalbook.com]

- 4. [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Bis(trifluoromethyl)phenyl hydrazine | 886-35-1 | FB85387 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. This compound hydrochloride, CasNo.502496-23-3 Nanjing Fred Technology Co.,Ltd. China (Mainland) [friendchem1.lookchem.com]

- 10. This compound hydrochloride [oakwoodchemical.com]

- 11. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylhydrazine: A Keystone Building Block in Modern Medicinal Chemistry

This guide offers a comprehensive technical overview of 3,5-Bis(trifluoromethyl)phenylhydrazine (CAS No. 886-35-1), a critical reagent and building block for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application, providing field-proven insights into its strategic use in constructing complex, biologically active molecules.

Strategic Importance in Drug Design: The Power of Two Trifluoromethyls

The strategic placement of trifluoromethyl (CF₃) groups on a phenyl ring is a cornerstone of modern medicinal chemistry.[1] The CF₃ group is a powerful modulator of a molecule's physicochemical properties due to its high electronegativity, metabolic stability, and lipophilicity.[1][2] These characteristics can significantly enhance a drug candidate's:

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ groups can alter the electronics of the entire molecule, influencing non-covalent interactions with biological targets.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making CF₃ groups resistant to metabolic degradation by enzymes like Cytochrome P450, thereby increasing the drug's half-life.

-

Bioavailability: By increasing lipophilicity, CF₃ groups can improve a molecule's ability to cross cell membranes, enhancing its absorption and distribution.[1]

This compound capitalizes on these benefits, serving as a versatile precursor for a wide range of heterocyclic scaffolds that are prevalent in pharmaceuticals.[1][3] Its hydrazine moiety provides a reactive handle for constructing nitrogen-containing rings, making it a highly valued component in the synthetic chemist's toolbox.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

Physical and Chemical Properties

The compound is typically a yellow to brown solid, sparingly soluble in water but miscible with common organic solvents.[4][5] Key identifying and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886-35-1 | [6][7][8] |

| Molecular Formula | C₈H₆F₆N₂ | [6][7][9] |

| Molecular Weight | 244.14 g/mol | [7][9] |

| Appearance | Yellow to brown crystalline solid/powder | [10][11] |

| Melting Point | 81-83 °C | [12] |

| IUPAC Name | [3,5-bis(trifluoromethyl)phenyl]hydrazine | [9] |

| Storage | Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[4][8][10][13] |

Safety and Handling

This compound is considered hazardous and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[8][10]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][10] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or exposure limits are exceeded.[8]

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[8][10][14]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[8][10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[8][10]

-

Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[8][10]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][10]

Synthesis and Reactivity: A Gateway to Heterocycles

The true value of this compound lies in its reactivity, particularly in cyclo-condensation reactions to form heterocyclic systems.

General Synthetic Workflow

The compound is a foundational building block. The typical workflow involves reacting its nucleophilic hydrazine group with a suitable electrophile, often a dicarbonyl compound or its equivalent, to initiate a cyclization cascade. This provides a robust and predictable entry into diverse molecular scaffolds.

Caption: General workflow for utilizing this compound.

Key Reaction: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful reaction for creating the indole nucleus, a privileged scaffold in medicinal chemistry.[15] The reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions.[15][16]

Causality of Experimental Choices:

-

Acid Catalyst (Brønsted or Lewis): The acid is not merely a spectator. It plays a crucial role in several steps: it protonates the carbonyl to activate it for initial condensation, facilitates the tautomerization of the intermediate hydrazone to the reactive enamine, and catalyzes the final ammonia elimination step to drive the formation of the aromatic indole ring.[16][17] Common catalysts include HCl, H₂SO₄, polyphosphoric acid (PPA), and ZnCl₂.[15][17]

-

Reactant Choice: The choice of the carbonyl component directly dictates the substitution pattern of the final indole product, offering a high degree of synthetic flexibility.

-

Effect of CF₃ Groups: The two strongly electron-withdrawing CF₃ groups on the phenylhydrazine ring decrease the nucleophilicity of the hydrazine nitrogens. This may necessitate slightly harsher conditions (e.g., higher temperatures or stronger acids) for the initial condensation compared to electron-rich phenylhydrazines. However, these groups do not prevent the reaction and are carried through to the final indole product, imparting their beneficial properties.

Reaction Mechanism:

The mechanism, first proposed by Robinson, is a sophisticated sequence of equilibria and rearrangements.[16]

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Synthesis of Pyrazoles

Pyrazoles are another class of heterocycles with a wide spectrum of biological activities.[3] this compound can react with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles. For instance, reaction with a β-ketoester would lead to a pyrazolone, a common motif in pharmaceuticals. The reaction proceeds by initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.

Applications in Drug Discovery and Research

The 3,5-bis(trifluoromethyl)phenyl moiety is present in numerous approved drugs and clinical candidates, underscoring its importance.[3] While specific drugs derived directly from this compound are proprietary, its utility is demonstrated by the synthesis of potent bioactive agents. For example, pyrazole derivatives incorporating this moiety have been synthesized and shown to be potent growth inhibitors of drug-resistant bacteria, including MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[3] This highlights the compound's role as a lead-generation tool for tackling critical challenges like antibiotic resistance.

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol provides a representative procedure for synthesizing a 2,3-disubstituted-5,7-bis(trifluoromethyl)indole.

Reaction: this compound with 2-Butanone to yield 2,3-Dimethyl-5,7-bis(trifluoromethyl)-1H-indole.

Materials:

-

This compound (1.0 eq)

-

2-Butanone (Methyl ethyl ketone, 1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

Zinc Chloride (ZnCl₂, catalyst, 1.5 eq)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Add glacial acetic acid as the solvent (approx. 10 mL per gram of hydrazine).

-

Add 2-butanone (1.1 eq) dropwise to the stirred solution.

-

Heat the reaction mixture to 60-70 °C for 1-2 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.

-

Scientist's Note: Pre-forming the hydrazone under milder conditions before adding the stronger Lewis acid catalyst often leads to cleaner reactions and higher yields by minimizing side reactions of the ketone or hydrazine.

-

-

Indolization (Cyclization):

-

Allow the mixture to cool slightly. Carefully add anhydrous zinc chloride (1.5 eq) in portions. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 3-5 hours. Monitor the formation of the indole product by TLC.

-

Scientist's Note: ZnCl₂ is a strong Lewis acid and is also hygroscopic. Using anhydrous ZnCl₂ is critical, as water can inhibit the catalyst and interfere with the reaction intermediates. Polyphosphoric acid (PPA) is an alternative catalyst that can also serve as the solvent at higher temperatures (~140-160 °C).

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water. This will precipitate the crude product and dissolve the acid and catalyst.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acetic acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude residue should be purified by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-15% ethyl acetate) as the eluent.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.

-

-

Characterization:

-

Confirm the structure and purity of the isolated 2,3-dimethyl-5,7-bis(trifluoromethyl)-1H-indole using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

References

-

[3,5-Bis(trifluoromethyl)phenyl]hydrazine. PubChem, National Center for Biotechnology Information. [Link]

-

Al-Amin, M., et al. (2020). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, MDPI. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, PMC, NIH. [Link]

-

Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. [Link]

-

Phenylhydrazine. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]

- 4. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. This compound hydrochloride | 502496-23-3 [sigmaaldrich.com]

- 12. This compound,886-35-1-Amadis Chemical [amadischem.com]

- 13. 886-35-1|this compound|BLD Pharm [bldpharm.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to the Synthesis of 3,5-Bis(trifluoromethyl)phenylhydrazine

Introduction: The Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety

The 3,5-bis(trifluoromethyl)phenyl group is a privileged scaffold in the design of novel pharmaceuticals and advanced materials. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, binding affinity, and lipophilicity. Consequently, 3,5-bis(trifluoromethyl)phenylhydrazine serves as a critical precursor for the synthesis of a wide array of bioactive heterocycles and functionalized molecules. This guide offers a detailed exploration of its synthesis, providing researchers and drug development professionals with the necessary insights for its efficient and safe preparation.

Strategic Synthesis: A Two-Step Approach from 3,5-Bis(trifluoromethyl)aniline

The most prevalent and reliable method for the synthesis of this compound commences with the commercially available 3,5-bis(trifluoromethyl)aniline. The synthetic strategy is a classic two-step process involving:

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt.

-

Reduction: The subsequent reduction of the diazonium intermediate to the desired hydrazine.

This approach is favored for its high efficiency and the relative accessibility of the starting materials.

Part 1: The Diazotization of 3,5-Bis(trifluoromethyl)aniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[1][2]

Mechanism of Diazotization:

The reaction proceeds through the formation of the nitrosonium ion (NO⁺) as the key electrophile.

-

Formation of the Nitrosonium Ion: In the presence of a strong acid, such as hydrochloric acid, sodium nitrite is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion.

-

Electrophilic Attack: The lone pair of the nitrogen atom of the aniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate.

-

Tautomerization and Dehydration: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide. In the acidic medium, the hydroxyl group is protonated, creating a good leaving group (water). The departure of water results in the formation of the stable benzenediazonium ion.

Experimental Considerations:

-

Temperature Control: The diazotization reaction is exothermic and the resulting diazonium salt is unstable at higher temperatures. Therefore, it is crucial to maintain the reaction temperature between 0-5 °C to prevent decomposition of the diazonium salt and unwanted side reactions.

-

Acidic Conditions: A strong acidic medium is essential for the formation of the nitrosonium ion and to stabilize the resulting diazonium salt.

Part 2: Reduction of the Diazonium Salt to this compound

The intermediate diazonium salt is not isolated but is directly subjected to a reduction reaction. Several reducing agents can be employed for this transformation, with sodium sulfite being a common and effective choice.[3]

Mechanism of Reduction with Sodium Sulfite:

The reduction of diazonium salts with sodium sulfite is a complex process that is believed to proceed through the formation of an intermediate azo-sulfonate. This intermediate is then further reduced and hydrolyzed under acidic conditions to yield the corresponding hydrazine.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar substituted phenylhydrazines.[4]

Materials and Equipment:

-

3,5-Bis(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Ice-salt bath

-

Buchner funnel and filter paper

Procedure:

Step 1: Diazotization

-

In a four-necked flask, combine concentrated hydrochloric acid and deionized water.

-

Cool the mixture to -5 °C using an ice-salt bath and begin vigorous stirring.

-

Slowly add 3,5-bis(trifluoromethyl)aniline to the cold acid solution. A white precipitate of the aniline hydrochloride salt will form.

-

Maintain the temperature between -5 and 0 °C and slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The addition rate should be controlled to keep the temperature within the specified range.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours to ensure complete diazotization.

Step 2: Reduction

-

In a separate flask, prepare a solution of sodium sulfite in deionized water and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution. The temperature should be carefully monitored and maintained between 0-10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Slowly add concentrated hydrochloric acid to the reaction mixture and heat to reflux for 2-3 hours.

-

Cool the reaction mixture to 0-5 °C. The this compound hydrochloride will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to yield this compound hydrochloride.

To obtain the free base:

-

The hydrochloride salt can be neutralized with a base such as sodium hydroxide or sodium carbonate solution.

-

The free hydrazine can then be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the this compound.

Visualizing the Synthesis Workflow

Caption: Synthetic pathway for this compound.

Data and Characterization

| Property | Value |

| Molecular Formula | C₈H₆F₆N₂ |

| Molecular Weight | 244.14 g/mol [1] |

| Appearance | Typically a solid |

| CAS Number | 886-35-1[1] |

Spectroscopic Data:

-

Mass Spectrometry (GC-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 244.[1]

-

Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the hydrazine group would be expected in the region of 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals for the aromatic protons and the protons of the hydrazine group (-NHNH₂). The aromatic region would likely show two distinct signals corresponding to the proton at the C4 position and the two equivalent protons at the C2 and C6 positions.

-

¹³C NMR Spectroscopy: The carbon NMR would show distinct signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups appearing as quartets due to C-F coupling.

Safety and Handling

Reagent Safety:

-

Sodium Nitrite (NaNO₂): Sodium nitrite is a strong oxidizing agent and is toxic if swallowed. It can cause serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this reagent. It should be stored away from combustible materials.[5][6][7][8][9]

-

Concentrated Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and can cause severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate PPE.

Product Safety:

-

This compound: This compound is expected to be harmful if swallowed and may cause skin and eye irritation.[1] Standard laboratory safety practices should be followed when handling the final product.

Conclusion

The synthesis of this compound via the diazotization and subsequent reduction of 3,5-bis(trifluoromethyl)aniline is a robust and well-established method. Careful control of reaction conditions, particularly temperature, is paramount for achieving high yields and purity. This guide provides the foundational knowledge and a detailed procedural outline to empower researchers in the successful synthesis of this valuable chemical intermediate, paving the way for further discoveries in drug development and materials science.

References

-

PubChem. [3,5-Bis(trifluoromethyl)phenyl]hydrazine. [Link]

-

BYJU'S. Diazotization Reaction Mechanism. [Link]

-

Organic Syntheses. Phenylhydrazine. [Link]

-

PubMed Central. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

- Google Patents. Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

-

ResearchGate. An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. [Link]

-

BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]

Sources

- 1. [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. 3,5-Bis(trifluoromethyl)phenyl hydrazine hydrochloride | CAS: 502496-23-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. researchgate.net [researchgate.net]

- 7. bipm.org [bipm.org]

- 8. 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 13C NMR spectrum [chemicalbook.com]

- 9. This compound,886-35-1-Amadis Chemical [amadischem.com]

3,5-Bis(trifluoromethyl)phenylhydrazine physical characteristics

An In-depth Technical Guide to the Physical Characteristics of 3,5-Bis(trifluoromethyl)phenylhydrazine

Authored by a Senior Application Scientist

This guide provides a detailed examination of the physical and chemical characteristics of this compound, a critical reagent for researchers, medicinal chemists, and professionals in drug development. Our focus is on delivering field-proven insights and robust methodologies to ensure the reliable application and handling of this compound. We will delve into its core properties, the analytical techniques for its characterization, and the essential safety protocols that underpin its use in a laboratory setting.

Molecular Identity and Core Properties

This compound is an aromatic hydrazine derivative characterized by two trifluoromethyl groups on the phenyl ring. These electron-withdrawing groups significantly influence its chemical reactivity and physical properties. It is crucial to distinguish between the free base form (CAS 886-35-1) and its more common hydrochloride salt (CAS 502496-23-3), as their properties can differ. This guide will specify the form where data is available.

Caption: Molecular Structure of this compound.

Key Identifiers

| Identifier | This compound (Free Base) | This compound HCl (Salt) |

| CAS Number | 886-35-1[1][2][3] | 502496-23-3[4][5][6] |

| Molecular Formula | C₈H₆F₆N₂[1][7] | C₈H₇ClF₆N₂[4][6] |

| Molecular Weight | 244.14 g/mol [1][7] | 280.60 g/mol [4][8] |

| IUPAC Name | [3,5-bis(trifluoromethyl)phenyl]hydrazine[7][9] | [3,5-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride[6] |

| InChI Key | OULWACKZBGBRNT-UHFFFAOYSA-N[9] | OPIOKSFIERNABH-UHFFFAOYSA-N[4][5][6] |

Tabulated Physical Properties

The following table summarizes the key physical characteristics of the free base form of the compound. These values are critical for designing experimental conditions, including solvent selection and reaction temperature.

| Property | Value | Source(s) |

| Appearance | White to yellow solid or crystals.[3][5] | Vendor datasheets (Sigma-Aldrich, ChemicalBook) |

| Melting Point | 80-83 °C[9][10] | Thermo Fisher Scientific, Amadis Chemical |

| Boiling Point | 196.5 ± 40.0 °C (Predicted)[3][10] | ChemicalBook, Amadis Chemical |

| Solubility | Sparingly soluble in water.[3][9] | ChemicalBook, Thermo Fisher Scientific |

| Density | 1.497 ± 0.06 g/cm³ (Predicted)[3][11] | ChemicalBook, Alfa Chemistry |

| pKa | 4.10 ± 0.10 (Predicted)[3][12] | ChemicalBook |

| Flash Point | 73 °C[3] | ChemicalBook |

Spectroscopic and Analytical Characterization

Authenticating the identity and purity of this compound is paramount. The following spectroscopic techniques are standard for its characterization. The choice of these methods is driven by their ability to provide unambiguous structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are all highly informative.

-

¹H NMR: Will show characteristic signals for the aromatic protons and the hydrazine (N-H) protons. The integration and splitting patterns confirm the substitution pattern of the phenyl ring.

-

¹⁹F NMR: Provides a distinct signal for the two equivalent -CF₃ groups, serving as a powerful tool for confirming their presence.

-

¹³C NMR: Reveals the carbon skeleton, including the two carbons attached to the fluorine atoms, which exhibit characteristic coupling (JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretching: The hydrazine group will exhibit characteristic stretches in the 3200-3400 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands, typically between 1100-1350 cm⁻¹, confirm the presence of the trifluoromethyl groups.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region indicate the presence of the phenyl ring. An Attenuated Total Reflectance (ATR) IR spectrum is available in the PubChem database, acquired from a sample provided by Alfa Aesar.[7]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Electron Ionization (EI): The NIST WebBook reports mass spectrum data under electron ionization, which can be used as a reference.[13] The molecular ion peak (M⁺) should be observed at m/z 244 for the free base.

Experimental Protocols for Physical Characterization

To ensure data integrity, all incoming batches of the compound should be re-characterized. The following protocols are self-validating and represent standard industry practice.

Protocol: Melting Point Determination

Causality: The melting point is a rapid and reliable indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.

Methodology:

-

Place a small, dry sample of the crystalline solid into a capillary tube, sealed at one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point (80 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol: General Spectroscopic Analysis Workflow

Causality: A multi-technique spectroscopic approach provides orthogonal data points, leading to a highly confident structural confirmation and purity assessment.

Caption: Workflow for Spectroscopic Characterization.

Safety, Handling, and Storage

Trustworthiness in experimental work begins with safety. This compound is a hazardous chemical requiring strict handling protocols.

GHS Hazard Identification

Based on aggregated data from multiple suppliers, the compound presents the following hazards:

-

H335: May cause respiratory irritation.[7]

The corresponding signal word is Warning .[5][7]

Recommended Handling and PPE

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[14][15]

-

Personal Protective Equipment (PPE):

Storage and Disposal

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[15] For long-term stability, store in a freezer under an inert atmosphere and protected from light.[3][12] Store away from strong oxidizing agents.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Applications and Relevance

Understanding the physical properties of this compound is directly relevant to its applications.

-

Analytical Chemistry: It is used as a reagent to measure formaldehyde concentration.[9]

-

Medicinal Chemistry: It serves as a key building block in the synthesis of novel heterocyclic compounds, such as pyrazole derivatives, which have been investigated as potent inhibitors of drug-resistant bacteria.[16] Its defined melting point and solubility are critical for achieving high yields and purity in these multi-step syntheses.

References

- 3,5-Bis(trifluoromethyl)phenyl hydrazine hydrochloride | CAS: 502496-23-3. Finetech Industry Limited.

- This compound hydrochloride | 502496-23-3. Sigma-Aldrich.

- This compound hydrochloride, 98%, Thermo Scientific Chemicals. Fisher Scientific.

- This compound | CAS 886-35-1. Santa Cruz Biotechnology.

- CAS 886-35-1 | this compound. Aceschem.

- This compound CAS#: 886-35-1. ChemicalBook.

- [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901. PubChem.

- 3,5-Bis(trifluoromethyl)

- SAFETY DATA SHEET - this compound. Fisher Scientific.

- 3,5-di(Trifluoromethyl)phenylhydrazine. NIST WebBook.

- This compound, 97%, Thermo Scientific. Fisher Scientific.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.

- 3,5-Bis(trifluoromethyl)phenyl hydrazine | 886-35-1. Biosynth.

- This compound,886-35-1. Amadis Chemical.

- This compound hydrochloride. Oakwood Chemical.

- CAS 886-35-1 this compound. Alfa Chemistry.

- This compound. ChemicalBook.

Sources

- 1. scbt.com [scbt.com]

- 2. aceschem.com [aceschem.com]

- 3. This compound CAS#: 886-35-1 [m.chemicalbook.com]

- 4. 3,5-Bis(trifluoromethyl)phenyl hydrazine hydrochloride | CAS: 502496-23-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound hydrochloride | 502496-23-3 [sigmaaldrich.com]

- 6. This compound hydrochloride, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride [oakwoodchemical.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. This compound,886-35-1-Amadis Chemical [amadischem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 13. 3,5-di(Trifluoromethyl)phenylhydrazine [webbook.nist.gov]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 3,5-Bis(trifluoromethyl)phenylhydrazine

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates.[1] 3,5-Bis(trifluoromethyl)phenylhydrazine serves as a critical building block in the synthesis of novel pharmaceuticals and agrochemicals, making its unambiguous characterization essential for researchers in drug development. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to identify and validate the structure of this compound. The narrative synthesizes technical data with field-proven insights, explaining the causality behind spectral features and outlining robust, self-validating protocols for data acquisition.

Molecular Structure and Analysis

This compound (CAS: 886-35-1) possesses a molecular formula of C₈H₆F₆N₂ and a molecular weight of 244.14 g/mol .[2][3] The structure features a benzene ring substituted with two electron-withdrawing trifluoromethyl groups at the meta positions and a hydrazine (-NHNH₂) functional group. This substitution pattern dictates a unique electronic environment that is clearly reflected in its spectroscopic fingerprints.

Figure 2: Simplified Proposed Fragmentation Pathway for this compound in EI-MS.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Notes |

| 244 | [C₈H₆F₆N₂]⁺˙ | Molecular Ion (M⁺) [2] |

| 175 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, a characteristic and often abundant fragment. [2] |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized and validated methodologies are paramount.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument). [4]The instrument should be properly tuned and shimmed to ensure magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire the proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used. Use CFCl₃ as an external reference standard (δ = 0.0 ppm). [5]8. Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).

FT-IR (ATR) Spectroscopy Protocol

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

GC-MS (Electron Ionization) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5ms column) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated GC injection port.

-

Chromatographic Separation: The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase using a programmed temperature ramp (e.g., starting at 50°C and ramping to 250°C).

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound. Examine the mass spectrum of this peak to identify the molecular ion and the fragmentation pattern.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. The predicted NMR spectra highlight the molecule's symmetry and the strong influence of the trifluoromethyl groups on the chemical shifts and coupling patterns. The IR spectrum confirms the presence of key functional groups, particularly the N-H and the intensely absorbing C-F bonds. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation pathways, including the formation of the CF₃⁺ ion. The protocols outlined herein provide a robust framework for researchers to obtain high-quality, reliable data, ensuring the accurate identification and quality control of this important synthetic intermediate in research and development settings.

References

-

PubChem. [3,5-Bis(trifluoromethyl)phenyl]hydrazine. National Center for Biotechnology Information. [Link]

-

NIST. 3,5-di(Trifluoromethyl)phenylhydrazine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Synthesis of internal alkynes through Sonogashira coupling of arylhydrazines and terminal alkynes. [Link]

-

Danduga, R., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083. [Link]

-

Oakwood Chemical. This compound hydrochloride. [Link]

-

Gerig, J.T. Fluorine NMR. University of California, Santa Barbara. [Link]

-

Al-Masum, M., & Tarek, M. (2015). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 20(9), 15893-15907. [Link]

-

ResearchGate. Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A General and Efficient Copper-Catalyzed Trifluoromethylation of Arylboronic Acids. [Link]

-

Fisher Scientific. This compound hydrochloride, 98%, Thermo Scientific Chemicals. [Link]

-

FredChem. This compound hydrochloride CAS NO.502496-23-3. [Link]

-

ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. [Link]

-

University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. [Link]

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Solubility of 3,5-Bis(trifluoromethyl)phenylhydrazine in organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Bis(trifluoromethyl)phenylhydrazine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Criticality of Solubility Data

In the landscape of modern drug discovery and materials science, the precise characterization of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful development. For a molecule like this compound, a key building block in the synthesis of various pharmaceutical agents and agrochemicals, understanding its solubility is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to not only understand but also to expertly determine and validate the solubility of this compound in a range of organic solvents. We will move beyond simple data presentation to explore the underlying principles and provide robust, field-tested protocols that ensure data integrity and reproducibility.

Physicochemical Profile of this compound

Before embarking on solubility determination, a thorough understanding of the molecule's intrinsic properties is essential. These characteristics govern its interaction with various solvents and provide a predictive basis for its behavior.

This compound is a substituted aromatic hydrazine. Its structure is dominated by a benzene ring functionalized with two highly electronegative trifluoromethyl (-CF₃) groups and a hydrazine (-NHNH₂) moiety.

-

Molecular Formula: C₈H₆F₆N₂

-

Molecular Weight: 244.14 g/mol

-

Appearance: Off-white to yellow crystalline powder.

-

Melting Point: Approximately 73-77 °C.

The two -CF₃ groups are powerful electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring and influences the acidity of the N-H protons in the hydrazine group. This electronic nature, combined with the potential for hydrogen bonding via the hydrazine moiety, results in a complex solubility profile that is highly dependent on the nature of the solvent.

| Property | Predicted Value/Characteristic | Implication for Solubility |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 (Estimated) | Indicates a strong preference for lipophilic (non-polar) environments over aqueous ones. Suggests poor water solubility but better solubility in organic solvents. |

| Hydrogen Bond Donor | Yes (Hydrazine group) | Can interact favorably with protic solvents (e.g., alcohols) and aprotic hydrogen bond acceptors (e.g., acetone, THF). |

| Hydrogen Bond Acceptor | Yes (Nitrogen and Fluorine atoms) | Can interact with protic solvents. |

| Polarity | Moderately Polar | The symmetrical placement of the two powerful -CF₃ groups on the phenyl ring creates a significant dipole moment, contributing to its solubility in polar aprotic solvents. |

Qualitative Solubility Profile: An Overview

A preliminary qualitative assessment provides a foundational understanding of solvent compatibility. Based on empirical data from safety data sheets and supplier information, the following general observations can be made. It is crucial to note that these are not quantitative measures but serve as a guide for solvent selection in rigorous quantitative studies.

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The ability of alcohols to act as both hydrogen bond donors and acceptors allows for favorable interactions with the hydrazine group of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Likely Soluble to Very Soluble | These solvents can accept hydrogen bonds from the hydrazine moiety, and their polarity can accommodate the dipole moment of the solute molecule. |

| Non-Polar | Hexanes, Toluene | Sparingly Soluble to Insoluble | The lack of strong hydrogen bonding capabilities and lower polarity of these solvents make them poor candidates for solvating the moderately polar this compound. |

| Aqueous | Water | Insoluble | The high lipophilicity (high LogP) and the energetic cost of disrupting the strong hydrogen-bonding network of water lead to very poor aqueous solubility. |

Quantitative Solubility Determination: A Validated Protocol

The gold standard for solubility assessment is quantitative analysis. The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound. The method of choice is the shake-flask method , which is widely recognized for its reliability and is recommended by regulatory bodies like the OECD.

Principle of the Shake-Flask Method

The core principle involves creating a saturated solution by agitating an excess amount of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached. The supernatant is then filtered and diluted for concentration analysis, typically by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylhydrazine: Synthesis, Characterization, and Applications

Introduction: A Key Building Block in Modern Medicinal Chemistry

3,5-Bis(trifluoromethyl)phenylhydrazine has emerged as a pivotal reagent in the synthesis of complex organic molecules, particularly within the realm of drug discovery and development. Its strategic importance lies in the presence of two trifluoromethyl (-CF3) groups on the phenyl ring. These trifluoromethyl substituents are known to significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1] While a singular "discovery" of this compound is not prominently documented, its history is intrinsically linked to the rise of fluorinated compounds in medicinal chemistry and its crucial role as a precursor in the synthesis of various biologically active agents, most notably in the creation of pyrazole-based therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, and key applications for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 886-35-1 | [2] |

| Molecular Formula | C8H6F6N2 | [2][3] |

| Molecular Weight | 244.14 g/mol | [2][3] |

| Appearance | Yellow to brown powder or crystals | |

| Purity | Typically ≥95% |

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak (M+) at m/z = 244, corresponding to the molecular weight of the compound.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for N-H stretching of the hydrazine moiety, typically in the region of 3200-3400 cm⁻¹, and C-F stretching from the trifluoromethyl groups.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the hydrazine protons. The aromatic region would likely display two signals: a singlet for the proton at the C4 position and a singlet for the two equivalent protons at the C2 and C6 positions. The chemical shifts of the -NH and -NH2 protons can be broad and their positions are dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups appearing as quartets due to C-F coupling.

-

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3,5-bis(trifluoromethyl)aniline. This process involves diazotization of the primary amine followed by reduction of the resulting diazonium salt.

Workflow for the Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on the synthesis of structurally similar phenylhydrazines.[4]

Step 1: Diazotization of 3,5-Bis(trifluoromethyl)aniline

-

To a stirred solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath, add 3,5-bis(trifluoromethyl)aniline portion-wise while maintaining the temperature below 5 °C.

-

A solution of sodium nitrite in water is then added dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C.

-

The reaction mixture is stirred for an additional 1-2 hours at this temperature to ensure complete formation of the diazonium salt solution.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of sodium sulfite in water and cool it to 10-15 °C.

-

The cold diazonium salt solution is then added slowly to the sodium sulfite solution. The temperature should be carefully controlled to remain below 20 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 2-3 hours.

-

Concentrated hydrochloric acid is then added, and the mixture is heated to reflux for 2-3 hours to complete the reduction and hydrolysis.

-

Upon cooling, the this compound hydrochloride precipitates and can be collected by filtration. The free base can be obtained by neutralization with a suitable base.

Expected Yield: Based on similar preparations, yields are expected to be in the range of 75% or higher, with a purity of >97%.[4]

Application in the Synthesis of Pyrazole Derivatives

A primary application of this compound is in the Knorr pyrazole synthesis, where it reacts with a 1,3-dicarbonyl compound to form a pyrazole ring system. This reaction is fundamental to the synthesis of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as COX-2 inhibitors, including Celecoxib and its analogues.[5][6]

Mechanism of Pyrazole Formation (Knorr Synthesis)

The reaction proceeds through a condensation mechanism, followed by cyclization and dehydration.

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Exemplary Protocol: Synthesis of a Celecoxib Analogue

-

This compound is reacted with a trifluoromethyl-substituted 1,3-diketone, such as 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione.[7][8]

-

The condensation is typically carried out in a suitable solvent like methanol or ethanol, often with acid catalysis, and heated to reflux.[5]

-

The reaction mixture is then cooled, and the resulting pyrazole product precipitates and can be isolated by filtration.

-

Further purification can be achieved by recrystallization.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of fluorinated heterocyclic compounds with significant biological activity. Its synthesis, though requiring careful control of reaction conditions, is straightforward and high-yielding. The continued importance of fluorinated pharmaceuticals ensures that this compound will remain a key building block for medicinal chemists and drug development professionals.

References

- Brahmachari, G., Karmakar, I., & Karmakar, P. (2021). Supplementary Information: Catalyst- and solvent-free Csp2-H functionalization of 4-hydroxycoumarins via C-3 dehydrogenative aza-coupling under ball-milling. The Royal Society of Chemistry.

- Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. (n.d.). The Royal Society of Chemistry.

-

Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. Available at: [Link]

- NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

-

Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083. Available at: [Link]

- Sigma-Aldrich. (n.d.). This compound hydrochloride.

- Santa Cruz Biotechnology. (n.d.). This compound.

-

PubChem. (n.d.). [3,5-Bis(trifluoromethyl)phenyl]hydrazine. National Center for Biotechnology Information. Available at: [Link]

- Genin, M. J., et al. (2000). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Journal of Medicinal Chemistry, 43(5), 953–962.

-

Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]

- FINETECH INDUSTRY LIMITED. (n.d.). 3,5-Bis(trifluoromethyl)phenyl hydrazine hydrochloride.

- Thermo Fisher Scientific. (n.d.). This compound hydrochloride, 98%.

- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin-Madison.

- Sigma-Aldrich. (n.d.). This compound hydrochloride.

- CN101781229A. (2010). Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

- Bekhit, A. A., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(24), 8067–8078.

- CN102391184A. (2012). Synthesis method of celecoxib.

- Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research, 10(05).

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. [3,5-Bis(trifluoromethyl)phenyl]hydrazine | C8H6F6N2 | CID 522901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 8. zenodo.org [zenodo.org]

An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylhydrazine and its Hydrochloride Salt

This guide provides a comprehensive technical overview of 3,5-Bis(trifluoromethyl)phenylhydrazine and its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development. It delves into the synthesis, chemical properties, and critical applications of these compounds, with a focus on their role in modern medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Phenylhydrazines

The introduction of fluorine atoms, particularly trifluoromethyl (CF3) groups, into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, with its two strategically placed CF3 groups, serves as a powerful building block in the synthesis of a wide array of pharmacologically active compounds. The electron-withdrawing nature of the trifluoromethyl groups significantly influences the reactivity of the hydrazine moiety, making it a unique synthon for creating complex heterocyclic structures. This guide will explore the nuances of its chemistry and practical applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound and its hydrochloride salt is fundamental for its effective use in synthesis and drug design.

Core Compound: this compound

| Property | Value | Source |

| Molecular Formula | C8H6F6N2 | PubChem[2] |

| Molecular Weight | 244.14 g/mol | PubChem[2] |

| CAS Number | 886-35-1 | Santa Cruz Biotechnology[3] |

| Appearance | Not specified, but likely a solid | - |

| Solubility | Sparingly soluble in water | Thermo Scientific[4] |

Hydrochloride Salt: this compound Hydrochloride

The hydrochloride salt is often preferred for its improved stability and handling characteristics.

| Property | Value | Source |

| Molecular Formula | C8H7ClF6N2 | ChemicalBook[5] |

| Molecular Weight | 280.6 g/mol | ChemicalBook[5] |

| CAS Number | 502496-23-3 | Sigma-Aldrich |

| Appearance | Yellow to brown powder or crystals | Sigma-Aldrich |

| Purity | Typically ≥97.5% to ≤102.5% (Titration) | Thermo Scientific[6] |

| Storage | Room Temperature | Sigma-Aldrich |

Synthesis and Mechanistic Considerations

The primary application of this compound lies in its utility as a key intermediate for constructing complex molecules, most notably through the Fischer indole synthesis.

The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry

The Fischer indole synthesis is a classic and versatile reaction that produces indoles from phenylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[7][8] The strong electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring of this compound can influence the reaction kinetics and regioselectivity.

Reaction Mechanism: The generally accepted mechanism involves several key steps:

-

Hydrazone Formation: The phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.[9]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[9]

-

[10][10]-Sigmatropic Rearrangement: A[10][10]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, which is often the rate-determining step.[8][11]

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by cyclization and the elimination of ammonia to form the final indole ring.[9][11]

Fischer Indole Synthesis Workflow. A simplified representation of the key stages in the synthesis of indole derivatives.

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H2SO4 to Lewis acids such as ZnCl2 and BF3.[7][8]

Applications in Drug Discovery and Development

The 3,5-bis(trifluoromethyl)phenyl moiety is a prominent feature in several modern pharmaceuticals and clinical candidates. Its inclusion is often associated with enhanced potency and improved pharmacokinetic profiles.

Synthesis of COX-2 Inhibitors: The Case of Celecoxib Analogues

A significant application of substituted phenylhydrazines is in the synthesis of 1,5-diarylpyrazoles, a class of potent and selective cyclooxygenase-2 (COX-2) inhibitors.[12] Celecoxib, a widely prescribed anti-inflammatory drug, features a pyrazole core.[10][12] While celecoxib itself contains a single trifluoromethyl group, the this compound core can be used to generate novel analogues with potentially altered selectivity and potency profiles.

General Synthetic Approach for Pyrazole-based COX-2 Inhibitors: The synthesis typically involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound.[13] For instance, reacting this compound with a suitably substituted 1,3-diketone would yield a 1,5-diarylpyrazole with the desired bis(trifluoromethyl)phenyl moiety at the N1 position of the pyrazole ring.

Synthesis of 1,5-Diarylpyrazoles. A general scheme for the creation of pyrazole cores relevant to COX-2 inhibitors.

Development of Novel Antimicrobial Agents

Recent research has highlighted the potential of pyrazole derivatives bearing the 3,5-bis(trifluoromethyl)phenyl group as potent antimicrobial agents, particularly against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[14]

Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives [14] This protocol outlines a multi-step synthesis of pyrazole-based antimicrobial candidates.

-

Hydrazone Formation: React 3',5'-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the corresponding hydrazone intermediate.

-

Vilsmeier-Haack Reaction: Treat the hydrazone intermediate with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to form the pyrazole aldehyde.

-

Reductive Amination: The final step involves the reductive amination of the pyrazole aldehyde with various anilines to generate a library of target compounds.